molecular formula C12H12ClNO2 B1609020 ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate CAS No. 59908-53-1

ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate

Cat. No. B1609020
CAS RN: 59908-53-1
M. Wt: 237.68 g/mol
InChI Key: GECRCAVZSPCTDM-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been used for the synthesis of indole derivatives, including the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate is complex. The 1H NMR spectrum of a similar compound revealed the presence of a singlet signal at δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .


Chemical Reactions Analysis

Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate can be used as a reactant for various chemical reactions. For instance, it can be used for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions, preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists, preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents, and Friedel-Crafts acylation with nitrobenzoyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate include a molecular weight of 223.66 . More specific properties such as melting point, boiling point, and solubility were not found in the papers retrieved.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various indole derivatives. For instance, the transformation of sulfomethyl groups to formyl functions in the creation of ethyl 5-formyl-1H-indole-2-carboxylates involves ethyl 5-chloromethyl-1H-indole-2-carboxylates as key intermediates. This process is significant for its potential in organic and medicinal chemistry, allowing for the development of a range of compounds (Pete, Parlagh, & Tőke, 2003).

Pharmaceutical and Biological Applications

The derivatives of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate are being explored for their potential biological activities. For example, ethyl 5-hydroxyindole-3-carboxylate derivatives have been synthesized and evaluated for their inhibitory effects on human 5-lipoxygenase, an enzyme significant in the biosynthesis of pro-inflammatory leukotrienes. This research indicates potential pharmaceutical applications, particularly in treating inflammatory and allergic diseases (Peduto et al., 2014).

Structural and Mechanistic Studies

The structural properties of ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate and its derivatives are fundamental to understanding their reactivity and potential applications. For instance, the crystal structure of ethyl pyruvate-2-methyl-4-chloro-phenylhydrazone, an intermediate in synthesizing ethyl 5-chloro-7-methyl indole-2-carboxylate, has been studied to understand its molecular interactions and stability. Such insights are crucial for optimizing synthetic pathways and developing new compounds (Acharya & Gowda, 1981).

Development of Novel Compounds

Research continues to focus on developing new compounds utilizing ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate as a building block. The synthesis of novel indole derivatives and their subsequent evaluation for various biological activities forms a significant area of study in medicinal chemistry. These endeavors contribute to the discovery of new drugs and therapeutic agents for various medical conditions (Khurana et al., 2014).

Safety And Hazards

Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indole derivatives, including ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate, have attracted increasing attention in recent years due to their various biologically vital properties . Future research could focus on the development of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders .

properties

IUPAC Name

ethyl 5-chloro-1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECRCAVZSPCTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397908
Record name ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate

CAS RN

59908-53-1
Record name Ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59908-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-chloro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.7 gm (0.2 mol) of a 55% dispersion of sodium hydride in oil were added over a period of 15 minutes at a temperature of 0° C. and in a nitrogen atmosphere to a solution of 40.0 gm (0.18 mol) of ethyl 5-chloro-indole-2-carboxylate in 150 ml of hexamethyl-phosphoric acid triamide. After stirring the resulting mixture for 2.5 hours at room temperature, 35.5 gm (0.25mol) of methyl iodide were added dropwise, while cooling. After stirring overnight, 1200 ml of ice water were added to the mixture, while externally cooling on an ice bath. The aqueous mixture was then extracted 5 times with 150 ml of ether each. The combined ether extracts were washed with water 5 times, dried over magnesium sulfate, and evaporated in vacuo. The raw product was then recrystallized from petroleum ether, yielding 35.8 gm (85% of theory) of ethyl 5-chloro-1-methyl-indole-2-carboxylate. M.p.: 81.5°-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Cossette, S Chourey, Q Ye… - Journal of Medicinal …, 2016 - ACS Publications
The potent eosinophil chemoattractant 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a 5-lipoxygenase product that acts via the selective OXE receptor, which is present in many …
Number of citations: 16 pubs.acs.org
T Zhou, S Ma, F Nahra, AMC Obled, A Poater… - Iscience, 2020 - cell.com
The development of more reactive, general, easily accessible, and readily available Pd(II)–NHC precatalysts remains a key challenge in homogeneous catalysis. In this study, we …
Number of citations: 58 www.cell.com
T Zhou, S Ma, F Nahra, A Obled, A Poater Teixidor… - 2020 - dugi-doc.udg.edu
The archives correspond on the one hand, to a document with the complementary information of the transparent methods of figures S1-S113, schemes S1-S8 and tables S1 and S2 of …
Number of citations: 0 dugi-doc.udg.edu
T Zhou, S Ma, F Nahra, SJ Catherine, SP Cazin… - core.ac.uk
The development of more reactive, general, easily accessible, and readily available Pd (II)–NHC precatalysts remains a key challenge in homogeneous catalysis. In this study, we …
Number of citations: 2 core.ac.uk

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